molecular formula C19H14BrFO5 B2961941 ETHYL 6-BROMO-5-(4-FLUOROBENZOYLOXY)-2-METHYL-1-BENZOFURAN-3-CARBOXYLATE CAS No. 384376-98-1

ETHYL 6-BROMO-5-(4-FLUOROBENZOYLOXY)-2-METHYL-1-BENZOFURAN-3-CARBOXYLATE

Cat. No.: B2961941
CAS No.: 384376-98-1
M. Wt: 421.218
InChI Key: GSJVNXAMYWUYLF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 6-bromo-5-(4-fluorobenzoyloxy)-2-methyl-1-benzofuran-3-carboxylate is a synthetic benzofuran derivative with a complex substitution pattern. The compound features a bromine atom at position 6, a methyl group at position 2, and a 4-fluorobenzoyloxy ester at position 5 of the benzofuran core. The 4-fluorobenzoyloxy group introduces both steric and electronic effects due to the electron-withdrawing fluorine substituent, which may enhance metabolic stability and influence intermolecular interactions in biological systems.

Properties

IUPAC Name

ethyl 6-bromo-5-(4-fluorobenzoyl)oxy-2-methyl-1-benzofuran-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H14BrFO5/c1-3-24-19(23)17-10(2)25-15-9-14(20)16(8-13(15)17)26-18(22)11-4-6-12(21)7-5-11/h4-9H,3H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GSJVNXAMYWUYLF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(OC2=CC(=C(C=C21)OC(=O)C3=CC=C(C=C3)F)Br)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H14BrFO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

421.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ETHYL 6-BROMO-5-(4-FLUOROBENZOYLOXY)-2-METHYL-1-BENZOFURAN-3-CARBOXYLATE typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the bromination of a benzofuran derivative, followed by esterification and fluorobenzoylation reactions. The reaction conditions often require the use of catalysts, solvents, and controlled temperatures to ensure high yields and purity of the final product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to optimize efficiency and scalability. The use of automated systems and advanced analytical techniques ensures consistent quality and minimizes the risk of impurities.

Chemical Reactions Analysis

Types of Reactions

ETHYL 6-BROMO-5-(4-FLUOROBENZOYLOXY)-2-METHYL-1-BENZOFURAN-3-CARBOXYLATE can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions typically involve specific temperatures, pressures, and solvents to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can introduce various alkyl or aryl groups.

Scientific Research Applications

ETHYL 6-BROMO-5-(4-FLUOROBENZOYLOXY)-2-METHYL-1-BENZOFURAN-3-CARBOXYLATE has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound can be used in the study of biological pathways and as a probe to investigate enzyme activities.

    Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism by which ETHYL 6-BROMO-5-(4-FLUOROBENZOYLOXY)-2-METHYL-1-BENZOFURAN-3-CARBOXYLATE exerts its effects involves interactions with specific molecular targets and pathways. These may include binding to enzymes or receptors, altering cellular signaling pathways, and inducing changes in gene expression. Detailed studies are required to elucidate the exact mechanisms and identify the key molecular targets involved.

Comparison with Similar Compounds

Table 1: Substituent and Molecular Data for Selected Analogs

Compound Name Position 2 Position 5 Substituent Molecular Formula Molecular Weight (g/mol) XLogP3 Reference
Ethyl 6-bromo-5-(4-fluorobenzoyloxy)-2-methyl-1-benzofuran-3-carboxylate (Target) Methyl 4-Fluorobenzoyloxy ~C₂₀H₁₅BrFO₅ ~450–460 ~6.0* Estimated
Ethyl 6-bromo-5-((4-methylbenzyl)oxy)-2-phenyl-1-benzofuran-3-carboxylate Phenyl 4-Methylbenzyloxy C₂₅H₂₁BrO₄ 465.343 N/A
Ethyl 6-bromo-5-(2-ethoxy-1-methyl-2-oxoethoxy)-2-methyl-1-benzofuran-3-carboxylate Methyl Ethoxycarbonylpropoxy C₁₈H₁₉BrO₇ 435.25 N/A
Ethyl 6-bromo-5-[2-(4-fluorophenyl)-2-oxoethoxy]-2-phenyl-1-benzofuran-3-carboxylate Phenyl 2-(4-Fluorophenyl)-2-oxoethoxy C₂₅H₁₈BrFO₅ 497.3 6.4
Ethyl 6-bromo-2-methyl-5-[(E)-3-phenylprop-2-enoxy]-1-benzofuran-3-carboxylate Methyl (E)-3-Phenylpropenoxy C₂₁H₁₉BrO₄ 415.3 5.7

Notes:

  • Benzyloxy vs. Benzoyloxy: Benzoyloxy esters (e.g., in the target) are more prone to hydrolysis than benzyloxy ethers (e.g., ), impacting bioavailability . Phenyl vs. Methyl at Position 2: Phenyl groups () increase steric bulk and lipophilicity (higher XLogP3) compared to methyl substituents .

Biological Activity

Ethyl 6-bromo-5-(4-fluorobenzoyloxy)-2-methyl-1-benzofuran-3-carboxylate (CAS Number: 384376-98-1) is a synthetic organic compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant studies that highlight its significance in medicinal chemistry.

Chemical Structure and Properties

The molecular formula of this compound is C19H16BrFO4. The compound features a benzofuran core, which is known for its diverse biological activities. The presence of bromine and fluorine substituents is expected to influence the compound's electronic properties and biological interactions.

PropertyValue
Molecular Weight430.24 g/mol
SolubilitySoluble in organic solvents
Melting PointNot available
Log P (octanol/water)3.14

Anticancer Properties

Recent studies have indicated that benzofuran derivatives exhibit anticancer activity, particularly through the inhibition of carbonic anhydrase isoforms, which are implicated in tumor growth and metastasis. This compound has been identified as a potential inhibitor of carbonic anhydrase IX (CA IX), a target for cancer therapy.

Case Study:
In a study by Abdel-Aziz et al. (2020), various benzofuran-based carboxylic acids were synthesized and evaluated for their antiproliferative effects against breast cancer cell lines. The study found that certain derivatives significantly inhibited cell proliferation, suggesting a promising avenue for further research on this compound's anticancer potential .

Anti-inflammatory Activity

Benzofuran compounds have also been studied for their anti-inflammatory properties. This compound may exert these effects through the modulation of inflammatory pathways, potentially involving the inhibition of pro-inflammatory cytokines.

Research Findings:
A study examining related benzofuran derivatives demonstrated their ability to inhibit the production of tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6), key mediators in inflammatory responses. This suggests that this compound could have similar effects, warranting further investigation into its anti-inflammatory mechanisms .

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition: The compound may inhibit specific enzymes such as carbonic anhydrases, disrupting tumor growth.
  • Cytokine Modulation: By affecting cytokine levels, it could reduce inflammation and promote apoptosis in cancer cells.
  • Cell Cycle Arrest: Some studies suggest that benzofuran derivatives can induce cell cycle arrest, leading to decreased proliferation.

Comparative Analysis with Related Compounds

To better understand the unique properties of this compound, it is essential to compare it with structurally similar compounds:

Compound NameMolecular FormulaBiological Activity
Ethyl 5-Bromo-1-Benzofuran-2-CarboxylateC11H9BrO3Anticancer activity
Ethyl 6-Bromo-5-(4-Fluorobenzoyloxy)-2-MethylC19H16BrFO4Potential CA IX inhibitor
Methyl 6-Bromo-Benzofuran DerivativesVariesVarious pharmacological activities

Q & A

Basic Research Questions

Q. What are the recommended methodologies for synthesizing ETHYL 6-BROMO-5-(4-FLUOROBENZOYLOXY)-2-METHYL-1-BENZOFURAN-3-CARBOXYLATE, and how can reaction conditions be optimized?

  • Methodology :

  • Utilize multi-step organic synthesis, starting with functionalization of the benzofuran core. For example, bromination at the 6-position can be achieved using N-bromosuccinimide (NBS) under controlled temperature (0–5°C) in anhydrous DCM .
  • Esterification and benzoylation steps may require coupling agents like DCC/DMAP or direct acylation with 4-fluorobenzoyl chloride in the presence of a base (e.g., pyridine) .
  • Optimize reaction yields via DOE (Design of Experiments) by varying solvents (e.g., benzene vs. DMF), temperatures, and catalyst loads. Monitor progress using TLC or HPLC.
    • Key Considerations :
  • Purification via column chromatography (silica gel, hexane/EtOAc gradient) or recrystallization from ethanol .

Q. How can the purity and structural integrity of this compound be validated post-synthesis?

  • Methodology :

  • Spectroscopic Analysis :
  • 1H/13C NMR : Confirm substitution patterns (e.g., bromine at C6, methyl at C2) and ester/benzoyl groups. Compare with reported spectra of analogous benzofurans .
  • FT-IR : Identify characteristic carbonyl stretches (C=O at ~1700 cm⁻¹ for ester and benzoyl groups).
  • Crystallography : Single-crystal X-ray diffraction (SCXRD) using SHELX programs (e.g., SHELXL for refinement) to resolve molecular geometry and confirm stereochemistry .
    • Data Table :
TechniqueExpected Signals/Parameters
1H NMR (CDCl₃)δ 1.42 (t, J=7.1 Hz, CH₂CH₃), δ 2.52 (s, C2-CH₃), δ 7.21–8.05 (m, aromatic protons)
X-ray (ORTEP)Bond angles: C5-O-Benzoyl ~120°, torsion angles for benzofuran planarity

Advanced Research Questions

Q. How can computational methods (e.g., DFT, molecular docking) predict the reactivity or biological activity of this compound?

  • Methodology :

  • DFT Calculations : Use Gaussian or ORCA to optimize geometry, calculate frontier molecular orbitals (HOMO/LUMO), and predict electrophilic/nucleophilic sites . Compare with experimental SCXRD data .
  • Molecular Docking : Dock the compound into target proteins (e.g., kinases, cytochrome P450) using AutoDock Vina. Parameterize the force field for bromine/fluorine interactions .
    • Key Findings :
  • Fluorine atoms may enhance binding via halogen bonds; bromine could sterically hinder certain interactions.

Q. What strategies resolve contradictions in biological activity data across different assay systems?

  • Methodology :

  • Assay Harmonization : Re-test the compound under standardized conditions (pH, temperature, cell lines).
  • Metabolite Screening : Use LC-MS to identify degradation products or active metabolites influencing variability .
  • Control Experiments : Include positive/negative controls (e.g., known inhibitors) and validate assay reproducibility .

Q. How can the compound’s stability under varying storage conditions (light, temperature, humidity) be systematically evaluated?

  • Methodology :

  • Forced Degradation Studies : Expose the compound to UV light (ICH Q1B), 40°C/75% RH (accelerated stability), and acidic/alkaline hydrolysis .
  • Analytical Monitoring : Track degradation via HPLC-UV and LC-MS. Identify major degradation pathways (e.g., ester hydrolysis, benzoyl cleavage) .

Q. What crystallographic software tools are most effective for modeling this compound’s polymorphic forms?

  • Methodology :

  • Use SHELXT for structure solution and Mercury (CCDC) for packing analysis. Compare experimental PXRD patterns with predicted ones from CrystalMaker .
    • Advanced Tip :
  • Test for polymorphism by recrystallizing from different solvents (e.g., ethanol vs. acetonitrile) .

Methodological Challenges & Solutions

Q. How to address discrepancies between computational predictions and experimental spectroscopic data?

  • Solution :

  • Re-optimize computational models using solvent-effect corrections (e.g., PCM in DFT). Cross-validate with solid-state NMR or SCXRD .

Q. What protocols ensure accurate enantiomeric resolution if chirality is introduced during synthesis?

  • Methodology :

  • Chiral HPLC : Use a Chiralpak column (e.g., IA or IB) with hexane/isopropanol mobile phase.
  • Circular Dichroism (CD) : Confirm absolute configuration by comparing experimental CD spectra with computed ECD .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.